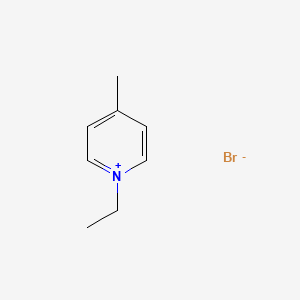

1-Ethyl-4-methylpyridinium bromide

Descripción general

Descripción

1-Ethyl-4-methylpyridinium bromide is a chemical compound with the molecular formula C8H12N.Br and a molecular weight of 202.09 . It is a white to light yellow to dark green powder or crystal .

Molecular Structure Analysis

The InChI code for 1-Ethyl-4-methylpyridinium bromide is 1S/C8H12N.BrH/c1-3-9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1-Ethyl-4-methylpyridinium bromide is a solid at 20 degrees Celsius . It has a melting point range of 127.0 to 131.0 degrees Celsius . The compound is hygroscopic, meaning it absorbs moisture from the air .Aplicaciones Científicas De Investigación

Thermophysical Properties and Application in Absorption Refrigeration Technology

1-Ethyl-4-methylpyridinium bromide has been studied for its potential applications as a working fluid in absorption refrigeration technology. The research focused on measuring thermodynamic and physicochemical properties, including (vapor + liquid) equilibria (VLE), density, and dynamic viscosity of binary mixtures composed of bromide-based ionic liquid (IL) and water. The isothermal VLE was measured and correlated using the Redlich-Kwong equation of state. The performance of the absorption refrigeration systems using these ILs was evaluated, indicating potential benefits over conventional systems (Królikowska et al., 2019).

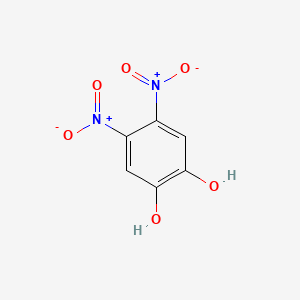

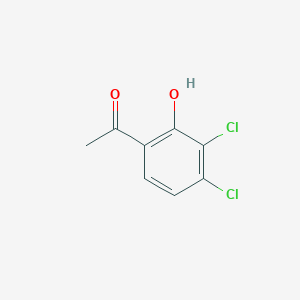

Role in Bromination of Anilines and Phenols

This compound has been utilized as a highly efficient and regioselective reagent/solvent for the bromination of various anilines and phenols. The synthesis and characterization of brominated products were explored, highlighting its effectiveness and the ease of recycling the spent bromide (Borikar et al., 2009).

Contribution to Zinc/Bromine Flow Battery Performance

This bromide variant has been evaluated as a bromine sequestration agent in zinc bromine flow batteries. The study assessed cycle performance, voltaic efficiency, coulombic efficiency, energy efficiency, and recoverable charge of electrolyte solutions containing this compound. It highlighted a correlation between bromine bond strength and cycle performance, suggesting its role in improving battery efficiency (Schneider et al., 2016).

Evaluation in Electrochemical Systems

Research has also delved into its electrochemical generation and the dynamics of emulsion droplets in bromide redox systems, particularly in the context of redox flow batteries. In-situ confocal microscopy was used to visualize the generation and collision of emulsion droplets, providing insights into the electrochemical behavior and potential improvements in battery technologies (Han et al., 2017).

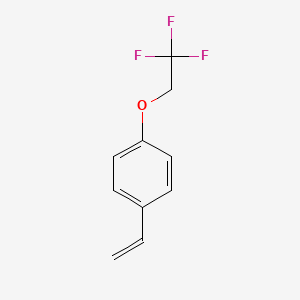

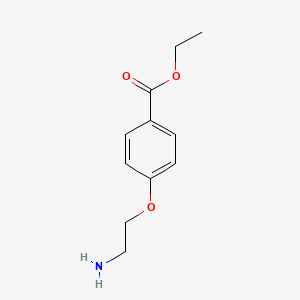

Suzuki Coupling Reactions

The application of this compound in catalyzing Suzuki coupling reactions has been explored. The use of poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solutions demonstrated the potential for efficient and recyclable catalyst systems in organic synthesis (Ren & Meng, 2008).

Adsorption Studies on Nano-Cages

A study focused on the adsorption behavior of 1-butyl-4-methylpyridinium bromide on B12N12 nano-cages, providing valuable data on the electrostatic nature of the adsorption and its implications on the geometric and electronic properties of the nano-cages. This research contributes to the understanding of molecular interactions at the nanoscale (Ghasemi et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

While specific future directions for 1-Ethyl-4-methylpyridinium bromide are not mentioned in the literature, pyridinium salts have been highlighted for their potential in various research topics, including their importance as ionic liquids, anti-microbial agents, anti-cancer agents, anti-malarial agents, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Propiedades

IUPAC Name |

1-ethyl-4-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.BrH/c1-3-9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBRZOWPIBQUEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559315 | |

| Record name | 1-Ethyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-methylpyridinium bromide | |

CAS RN |

32353-49-4 | |

| Record name | 1-Ethyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-methylpyridinium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of alkylation reactions involving 4-picolinium salts like 1-Ethyl-4-methylpyridinium bromide?

A1: Alkylation reactions are crucial for modifying the chemical structure and properties of organic compounds. In the case of 4-picolinium salts, alkylation under phase transfer conditions, as highlighted in the research [], offers a potentially efficient and selective method to introduce various alkyl groups onto the pyridine ring. This modification can significantly impact the compound's reactivity, solubility, and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)